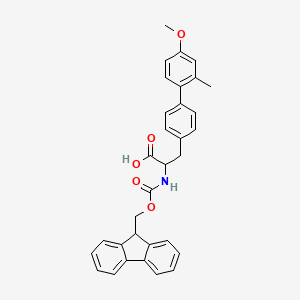
12,13-Epoxytrichothec-9-en-4beta-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12,13-Epoxytrichothec-9-en-4beta-ol: is a trichothecene mycotoxin, a type of sesquiterpene produced by various species of fungi, including Fusarium, Myrothecium, and Trichoderma . These compounds are known for their potent biological activities, including antifungal and cytotoxic properties .
2. Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting from simpler trichothecene precursors. The key steps include epoxidation of the trichothecene nucleus and subsequent functionalization at specific positions . The reaction conditions typically involve the use of oxidizing agents and catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise control over reaction conditions. it can be produced through fermentation processes using specific fungal strains that naturally produce trichothecenes .
3. Chemical Reactions Analysis
Types of Reactions: this compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or keto groups.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts, such as palladium or platinum.
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and deacetylated derivatives of this compound .
4. Scientific Research Applications
Chemistry: In chemistry, this compound is used as a model compound to study the reactivity of trichothecenes and their derivatives .
Biology: In biological research, it is used to investigate the mechanisms of fungal toxicity and the effects of trichothecenes on cellular processes .
Medicine: In medicine, this compound has been studied for its potential as an antifungal and antitumor agent .
Industry: In industry, it is used as a tool in cellular biochemistry and as a potential lead compound for the development of new antifungal and antitumor drugs .
5. Mechanism of Action
The mechanism of action of this compound involves the inhibition of protein synthesis by binding to ribosomes . This binding disrupts the normal function of the ribosome, leading to the inhibition of translation and subsequent cell death . The compound also affects various signaling pathways and cellular processes, contributing to its cytotoxic effects .
6. Comparison with Similar Compounds
Similar Compounds:
- Trichodermin
- T-2 Toxin
- Deoxynivalenol (DON)
- Nivalenol (NIV)
Comparison: this compound is unique among trichothecenes due to its specific epoxide ring and functional groups, which contribute to its distinct biological activities. Compared to other trichothecenes, it has a higher potency in inhibiting protein synthesis and exhibits a broader spectrum of antifungal and cytotoxic activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 12,13-Epoxytrichothec-9-en-4beta-ol involves multiple steps, starting from simpler trichothecene precursors. The key steps include epoxidation of the trichothecene nucleus and subsequent functionalization at specific positions . The reaction conditions typically involve the use of oxidizing agents and catalysts to achieve the desired transformations .
Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise control over reaction conditions. it can be produced through fermentation processes using specific fungal strains that naturally produce trichothecenes .
Analyse Des Réactions Chimiques
Types of Reactions: 12,13-Epoxytrichothec-9-en-4beta-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or keto groups.
Reduction: Reduction reactions can modify the epoxide ring or other functional groups.
Substitution: Substitution reactions can replace specific functional groups with others, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts, such as palladium or platinum.
Major Products: The major products formed from these reactions include various hydroxylated, acetylated, and deacetylated derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, 12,13-Epoxytrichothec-9-en-4beta-ol is used as a model compound to study the reactivity of trichothecenes and their derivatives .
Biology: In biological research, it is used to investigate the mechanisms of fungal toxicity and the effects of trichothecenes on cellular processes .
Medicine: In medicine, this compound has been studied for its potential as an antifungal and antitumor agent .
Industry: In industry, it is used as a tool in cellular biochemistry and as a potential lead compound for the development of new antifungal and antitumor drugs .
Mécanisme D'action
The mechanism of action of 12,13-Epoxytrichothec-9-en-4beta-ol involves the inhibition of protein synthesis by binding to ribosomes . This binding disrupts the normal function of the ribosome, leading to the inhibition of translation and subsequent cell death . The compound also affects various signaling pathways and cellular processes, contributing to its cytotoxic effects .
Comparaison Avec Des Composés Similaires
- Trichodermin
- T-2 Toxin
- Deoxynivalenol (DON)
- Nivalenol (NIV)
Comparison: 12,13-Epoxytrichothec-9-en-4beta-ol is unique among trichothecenes due to its specific epoxide ring and functional groups, which contribute to its distinct biological activities. Compared to other trichothecenes, it has a higher potency in inhibiting protein synthesis and exhibits a broader spectrum of antifungal and cytotoxic activities.
Propriétés
IUPAC Name |
1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-9-4-5-13(2)11(6-9)18-12-7-10(16)14(13,3)15(12)8-17-15/h6,10-12,16H,4-5,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSUVNTHNQMGPIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1)(C3(C(CC(C34CO4)O2)O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
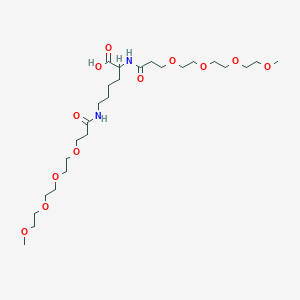
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[2-(trifluoromethyl)phenyl]pentanoic acid](/img/structure/B12303338.png)
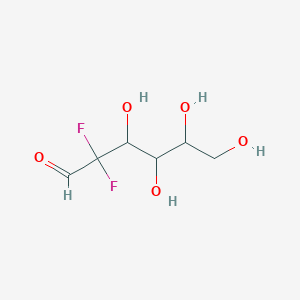
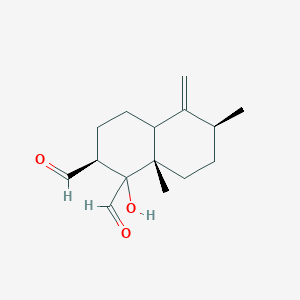
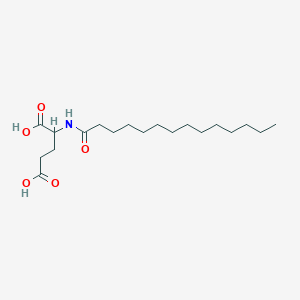
![N,N'-(9H-Fluoren-9-ylidenedi-4,1-phenylene)bis[1,3-dihydro-1,3-dioxo-5-isobenzofurancarboxamide]](/img/structure/B12303356.png)
![3,6,9,15-Tetraazabicyclo[9.3.1] pentadeca-1(15),11,13-triene-4-S-(4-isothiocyanatobenzyl)-3,6,9-triacetic acid](/img/structure/B12303363.png)
![5-[2-(3-fluorophenyl)ethynyl]-N-(3-hydroxy-3-methylbutan-2-yl)pyridine-2-carboxamide](/img/structure/B12303368.png)
![(3S)-1-(3-Chlorophenyl)-1H,2H,3H,4H,9H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B12303374.png)
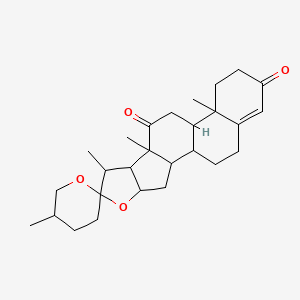

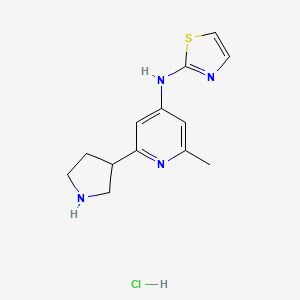
![2-(2,4-difluorobenzene-6-id-1-yl)-5-(trifluoromethyl)pyridine;iridium;4-(trifluoromethyl)-2-[4-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate](/img/structure/B12303403.png)
